molecular formula C22H20BrN7O B2555559 (4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-53-6

(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2555559
M. Wt: 478.354
InChI Key: NMQJSKOVYPPEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds . It contains a bromophenyl group, a triazolopyrimidine ring, and a piperazine ring. The exact arrangement of these groups in the molecule would need to be confirmed by techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, and other properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with triazole and pyrimidine moieties have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties, finding some compounds with good or moderate activity against test microorganisms (Bektaş et al., 2007). Such studies suggest that derivatives of triazolo[4,5-d]pyrimidin could also possess antimicrobial properties, making them potentially valuable in the development of new antimicrobial agents.

Synthesis and Biological Activity

Another area of application is in the synthesis of novel compounds with potential biological activity. Nagaraj et al. (2018) synthesized a new series of triazole analogues of piperazine and evaluated their antibacterial activity against several human pathogenic bacteria. Compounds with specific substituents showed significant inhibition of bacterial growth, highlighting the potential of triazole-piperazine derivatives for further development as antibacterial agents (Nagaraj et al., 2018).

Antioxidant Properties

Compounds with bromophenyl groups have also been synthesized and studied for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives with bromine and evaluated their in vitro antioxidant activities, finding that synthesized bromophenols had effective antioxidant power (Çetinkaya et al., 2012). This suggests that the bromophenyl group in the compound of interest could contribute to antioxidant activity, making it potentially useful in research focused on oxidative stress and related diseases.

Antitumoral and Antiviral Activity

Moreover, the structural framework of triazolo[4,5-d]pyrimidin, combined with various substituents, can be explored for antitumoral and antiviral activities. Jilloju et al. (2021) synthesized a series of derivatives with variations on the phenyl moiety, revealing that structural modifications can tune biological properties towards antiviral or antitumoral activity. This indicates the potential of such compounds in the development of new therapeutic agents for cancer and viral infections (Jilloju et al., 2021).

Future Directions

The future research directions for this compound could include further investigation of its biological activity and potential therapeutic uses . Additionally, more research could be done to optimize its synthesis and characterize its physical and chemical properties .

properties

IUPAC Name

(4-bromophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O/c1-15-2-8-18(9-3-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)16-4-6-17(23)7-5-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQJSKOVYPPEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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